molecular formula C14H20BrNO2 B5856957 (5-bromo-2,4-dimethoxybenzyl)cyclopentylamine

(5-bromo-2,4-dimethoxybenzyl)cyclopentylamine

Cat. No. B5856957
M. Wt: 314.22 g/mol
InChI Key: ITPVMJOKEFXCBK-UHFFFAOYSA-N
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Description

(5-bromo-2,4-dimethoxybenzyl)cyclopentylamine, also known as BDCA, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various research fields. BDCA is a cyclopentylamine derivative that has a bromine atom and two methoxy groups attached to a benzyl ring.

Mechanism of Action

The exact mechanism of action of (5-bromo-2,4-dimethoxybenzyl)cyclopentylamine is not fully understood. However, it has been proposed that this compound acts as a serotonin reuptake inhibitor, similar to antidepressant drugs such as fluoxetine. This means that this compound increases the levels of serotonin in the brain by inhibiting its reuptake into nerve cells, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
This compound has been shown to increase the levels of serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. This compound has also been found to increase the levels of dopamine and norepinephrine, which are neurotransmitters that play a role in mood regulation and stress response. In addition, this compound has been shown to have antioxidant properties, which may protect against oxidative stress and neurodegeneration.

Advantages and Limitations for Lab Experiments

(5-bromo-2,4-dimethoxybenzyl)cyclopentylamine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been used as a building block for the synthesis of novel compounds with potential therapeutic applications. However, this compound has some limitations as well. It has low solubility in water, which may limit its use in some experiments. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on (5-bromo-2,4-dimethoxybenzyl)cyclopentylamine. One direction is to further investigate its mechanism of action and its effects on neurotransmitter systems. Another direction is to explore its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Finally, there is a need for more studies on the safety and toxicity of this compound, particularly in long-term use. Overall, this compound has shown promise as a research tool and a potential therapeutic agent, and further research is warranted to fully explore its potential.

Synthesis Methods

The synthesis of (5-bromo-2,4-dimethoxybenzyl)cyclopentylamine involves a multi-step process that begins with the reaction of 2,4-dimethoxybenzyl chloride with cyclopentylamine in the presence of a base such as potassium carbonate. This reaction yields the intermediate product (2,4-dimethoxybenzyl)cyclopentylamine. The bromination of this intermediate with N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide results in the formation of this compound. The purity of the final product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

(5-bromo-2,4-dimethoxybenzyl)cyclopentylamine has shown potential in various research fields such as pharmacology, neuroscience, and medicinal chemistry. In pharmacology, this compound has been found to exhibit antidepressant and anxiolytic effects in animal models. In neuroscience, this compound has been shown to modulate the activity of the serotonin transporter, which is a target for antidepressant drugs. In medicinal chemistry, this compound has been used as a building block for the synthesis of novel compounds with potential therapeutic applications.

properties

IUPAC Name

N-[(5-bromo-2,4-dimethoxyphenyl)methyl]cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2/c1-17-13-8-14(18-2)12(15)7-10(13)9-16-11-5-3-4-6-11/h7-8,11,16H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPVMJOKEFXCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CNC2CCCC2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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